molecular formula C23H16BrN3O6 B11686306 (5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione

(5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione

Cat. No.: B11686306
M. Wt: 510.3 g/mol
InChI Key: QITRBMLCFHYLHH-WQRHYEAKSA-N
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Description

(5Z)-5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that combines a furan ring, a diazinane ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromo and nitro groups: These substituents can be introduced via electrophilic aromatic substitution reactions.

    Formation of the diazinane ring: This step involves the cyclization of a suitable diamine with a carbonyl compound.

    Final coupling: The furan and diazinane rings are coupled together using a suitable coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the diazinane ring.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The bromo group can be substituted with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Products may include furanones and oxidized diazinane derivatives.

    Reduction: The major product would be the corresponding amino derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which (5Z)-5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and diazinane rings, along with the substituents, play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of a furan ring, a diazinane ring, and multiple substituents, which confer specific chemical and physical properties. This makes it distinct from other compounds with simpler structures.

Properties

Molecular Formula

C23H16BrN3O6

Molecular Weight

510.3 g/mol

IUPAC Name

(5Z)-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H16BrN3O6/c1-12-7-13(2)9-15(8-12)26-22(29)18(21(28)25-23(26)30)11-16-4-6-20(33-16)17-5-3-14(27(31)32)10-19(17)24/h3-11H,1-2H3,(H,25,28,30)/b18-11-

InChI Key

QITRBMLCFHYLHH-WQRHYEAKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br)/C(=O)NC2=O)C

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br)C(=O)NC2=O)C

Origin of Product

United States

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